Home > Products > Screening Compounds P14556 > N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide - 1091049-58-9

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Catalog Number: EVT-6552108
CAS Number: 1091049-58-9
Molecular Formula: C19H20FNO2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. [] It induces G1 cell cycle arrest and apoptosis and demonstrates excellent in vivo antitumor activity. []

    N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR responses by interacting with a novel allosteric site on these receptors, distinct from the binding site of other known PAMs and negative allosteric modulators. []

      3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

      Compound Description: This compound, specifically its fumarate salt, is investigated for its potential in treating gastrointestinal disorders. []

        (E)-1-(N,4-Dimethylbenzamido)-1-(4-fluorophenyl)prop-1-en-2-yl acetate

        Compound Description: This compound is generated through a Dakin-West type reaction and autoxidation of specific substituted acetic acids. []

          N-(3-Acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

          Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3, exhibiting an IC50 value in the low double-digit nanomolar range. [] This compound is designed with a photolabile protecting group, allowing for light-controlled JNK3 activity in live cells. []

            (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

            Compound Description: Chidamide is an orally active, subtype-selective histone deacetylase (HDAC) inhibitor approved for treating relapsed and refractory peripheral T cell lymphoma. [] Its structure was definitively established using X-ray diffraction studies. []

              (S)-3-Fluoro-4-(4-((2-(3-fluorophenyl) pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

              Compound Description: LY2444296 is a relatively short-acting, selective κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice caused by the κ-agonist salvinorin A, indicating its potential as a rapid-acting antidepressant. []

                3-Chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

                Compound Description: LY2795050 is another short-acting and selective κ-opioid receptor antagonist, demonstrating efficacy in reversing salvinorin A-induced grooming deficits in mice, suggesting its potential as a fast-acting antidepressant. []

                  4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

                  Compound Description: PPA5 is a phenylpyrimidine derivative that inhibits cell viability and induces G2/M cell cycle arrest. [] This compound shows promise as a potential radiosensitizer for enhancing cancer treatment outcomes. []

                    4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

                    Compound Description: PPA13, a phenylpyrimidine derivative, demonstrates significant inhibitory effects on cell viability and induces G2/M cell cycle arrest. [] Its potential as a radiosensitizer for enhancing cancer therapy is under investigation. []

                      4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

                      Compound Description: PPA14 is a phenylpyrimidine derivative that demonstrates potent inhibition of cell viability and triggers G2/M phase cell cycle arrest. [] Research is ongoing to explore its potential as a radiosensitizer for improving cancer treatment effectiveness. []

                        4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

                        Compound Description: PPA15, a phenylpyrimidine derivative, significantly reduces cell viability and increases the sub-G1 cell population, indicating its potential to induce apoptosis. [] It also inhibits multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. []

                          4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

                          Compound Description: PPA17, a phenylpyrimidine derivative, exhibits substantial inhibitory activity against cell viability and induces G2/M phase cell cycle arrest. [] Its potential as a radiosensitizer in cancer treatment is currently under investigation. []

                            N-Methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

                            Compound Description: MPPA functions as a biased positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits stronger positive cooperativity with orthosteric agonists in ERK1/2 phosphorylation and Ca2+ mobilization compared to IP1 accumulation and receptor internalization. []

                              3-Cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

                              Compound Description: CDPPB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits intrinsic agonist efficacy, demonstrating the longest receptor residence time and highest affinity among the tested allosteric ligands. []

                                1-[4-(4-Chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (Compound 2c)

                                Compound Description: Compound 2c is an analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone. It is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), exhibiting strong positive cooperativity with (S)-3,5-dihydroxyphenylglycine (DHPG) in Ca2+ mobilization. []

                                  N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (MS-275)

                                  Compound Description: MS-275 is a histone deacetylase (HDAC) class I inhibitor known for its neuroprotective properties. [] It attenuates Aroclor 1254 (A1254)-induced neuronal cell death by preventing HDAC3 binding and histone deacetylation within the synapsin-1 promoter region. []

                                    2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide monohydrochloride (SSR504734)

                                    Compound Description: SSR504734 is a glycine transporter 1 (GlyT1) inhibitor. It exhibits reversible and competitive inhibition of glycine transport, suggesting a different mode of action compared to sarcosine-based GlyT1 inhibitors. []

                                      3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

                                      Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with subnanomolar potency (IC50 = 0.3 nM). [] It displays high metabolic stability and excellent selectivity against a panel of kinases. []

                                        4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

                                        Compound Description: VU-1545 acts as a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), demonstrating significant increases in both binding and functional activities compared to the parent compound CDPPB. []

                                          N-{3-[(1R)-1-{[2-(acetylamino)ethyl]amino}ethyl]-8-methylquinolin-7-yl}-4-(cyclopropylmethoxy)benzamide (R)-10h

                                          Compound Description: (R)-10h acts as a selective and potent human melanin-concentrating hormone receptor 1 (hMCHR1) antagonist. [] It effectively suppresses food intake in rats with diet-induced obesity (DIO), highlighting its potential as a treatment for obesity. []

                                            N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide (Compound 1)

                                            Compound Description: This compound exhibits potent antiproliferative activity against various carcinoma cell lines, surpassing the potency of the standard drug VX-680. [] It demonstrates potent inhibition of Aurora kinases AurA and AurB and induces G2/M cell cycle arrest. []

                                              3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (Compound 2)

                                              Compound Description: Compound 2 demonstrates potent antiviral activity against the dengue virus (DENV-2) with an IC50 value of 0.64 μM. [] It serves as a starting point for developing more potent and selective anti-DENV agents. []

                                                (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-({[1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}amino)-but-2-enamide ([18F]FED6)

                                                Compound Description: [18F]FED6 is a cyanoquinoline radiotracer developed for potential use in positron emission tomography (PET) imaging of the epidermal growth factor receptor (EGFR). [] It displays substrate specificity for both ABCG2 and ABCB1 transporters. []

                                                  (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-[({1-[(2R,5S)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-1,2,3-triazol-4-yl}methyl)amino]but-2-enamide ([18F]FED20)

                                                  Compound Description: [18F]FED20 is a hydrophilic cyanoquinoline radiotracer designed to overcome the ABC transporter activity observed with [18F]FED6. [] It retains a strong affinity for EGFR and shows preferential binding to the active mutant form of EGFR. []

                                                    4-Benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopentyl)methyl]benzamide (ORG25543)

                                                    Compound Description: ORG25543 acts as a selective inhibitor of the glycine transporter 2 (GlyT2), showing potential for treating neuropathic pain. [] It produces a significant antiallodynia effect in mice models of neuropathic pain by enhancing spinal glycinergic neurotransmission. []

                                                      (O-[(2-Benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

                                                      Compound Description: ALX1393 is a selective glycine transporter 2 (GlyT2) inhibitor. [] When administered intrathecally, it effectively reduces allodynia in a mouse model of neuropathic pain, suggesting its potential as a therapeutic agent for managing pain conditions. []

                                                      Properties

                                                      CAS Number

                                                      1091049-58-9

                                                      Product Name

                                                      N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

                                                      IUPAC Name

                                                      N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide

                                                      Molecular Formula

                                                      C19H20FNO2

                                                      Molecular Weight

                                                      313.4 g/mol

                                                      InChI

                                                      InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(10-12-23-13-11-19)14-21-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22)

                                                      InChI Key

                                                      AOBKOHAMWDQGTE-UHFFFAOYSA-N

                                                      SMILES

                                                      C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

                                                      Canonical SMILES

                                                      C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

                                                      Product FAQ

                                                      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                                                      • To receive a quotation, send us an inquiry about the desired product.
                                                      • The quote will cover pack size options, pricing, and availability details.
                                                      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                                                      • Quotations are valid for 30 days, unless specified otherwise.
                                                      Q2: What Are the Payment Terms for Ordering Products?
                                                      • New customers generally require full prepayment.
                                                      • NET 30 payment terms can be arranged for customers with established credit.
                                                      • Contact our customer service to set up a credit account for NET 30 terms.
                                                      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                                                      Q3: Which Payment Methods Are Accepted?
                                                      • Preferred methods include bank transfers (ACH/wire) and credit cards.
                                                      • Request a proforma invoice for bank transfer details.
                                                      • For credit card payments, ask sales representatives for a secure payment link.
                                                      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                                                      Q4: How Do I Place and Confirm an Order?
                                                      • Orders are confirmed upon receiving official order requests.
                                                      • Provide full prepayment or submit purchase orders for credit account customers.
                                                      • Send purchase orders to sales@EVITACHEM.com.
                                                      • A confirmation email with estimated shipping date follows processing.
                                                      Q5: What's the Shipping and Delivery Process Like?
                                                      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                                                      • You can use your FedEx account; specify this on the purchase order or inform customer service.
                                                      • Customers are responsible for customs duties and taxes on international shipments.
                                                      Q6: How Can I Get Assistance During the Ordering Process?
                                                      • Reach out to our customer service representatives at sales@EVITACHEM.com.
                                                      • For ongoing order updates or questions, continue using the same email.
                                                      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                                                      Quick Inquiry

                                                       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.